Bromodomain inhibitor-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

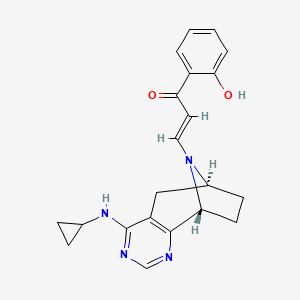

C21H22N4O2 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

(E)-3-[(1R,9S)-6-(cyclopropylamino)-3,5,12-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-12-yl]-1-(2-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C21H22N4O2/c26-18-4-2-1-3-15(18)19(27)9-10-25-14-7-8-17(25)20-16(11-14)21(23-12-22-20)24-13-5-6-13/h1-4,9-10,12-14,17,26H,5-8,11H2,(H,22,23,24)/b10-9+/t14-,17+/m0/s1 |

InChI Key |

RQOKOKQQGKYASH-FPBOJHQQSA-N |

Isomeric SMILES |

C1C[C@@H]2C3=C(C[C@H]1N2/C=C/C(=O)C4=CC=CC=C4O)C(=NC=N3)NC5CC5 |

Canonical SMILES |

C1CC1NC2=NC=NC3=C2CC4CCC3N4C=CC(=O)C5=CC=CC=C5O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Molibresib (I-BET762): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molibresib, also known as I-BET762 and GSK525762A, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to Molibresib. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of epigenetics, oncology, and drug development. All quantitative data is summarized in structured tables, and detailed methodologies for critical experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the core concepts.

Discovery and Lead Optimization

The discovery of Molibresib originated from a phenotypic screening campaign aimed at identifying compounds that could upregulate the expression of Apolipoprotein A1 (ApoA1), a key protein in reverse cholesterol transport. This screening led to the identification of a benzodiazepine hit compound. Through a strategic lead optimization process, medicinal chemists systematically modified the initial hit to enhance its potency, selectivity, and pharmacokinetic properties. This effort culminated in the development of I-BET762, a compound with significantly improved druglike characteristics. Subsequent target deconvolution studies revealed that the mechanism of ApoA1 upregulation was through the inhibition of the BET family of bromodomains, establishing a new therapeutic avenue for this class of compounds.

Chemical Synthesis

The synthesis of Molibresib (I-BET762) involves a multi-step process. A generalized synthetic scheme is presented below, based on available literature.

Scheme 1: Synthesis of [(4S)-6-(4-Chlorophenyl)-1-methyl-8-(methyloxy)-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepin-4-yl]acetic acid (Intermediate 1)

The synthesis begins with the construction of the core benzodiazepine structure, followed by the formation of the triazole ring and subsequent functional group manipulations to yield the carboxylic acid intermediate.

Scheme 2: Final Synthesis of Molibresib (I-BET762)

To a solution of [(4S)-6-(4-Chlorophenyl)-1-methyl-8-(methyloxy)-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepin-4-yl]acetic acid (Intermediate 1) in an appropriate solvent such as tetrahydrofuran (THF), a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as diisopropylethylamine (DIEA) are added. The reaction mixture is stirred, followed by the addition of ethylamine. The reaction is monitored until completion. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, often by extraction and trituration or column chromatography, to yield Molibresib as a solid.

Mechanism of Action

Molibresib functions as a competitive inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are "readers" of the epigenetic code, recognizing and binding to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.

By mimicking the structure of acetylated lysine, Molibresib binds to the hydrophobic pocket of the bromodomains of BET proteins.[4] This competitive binding displaces BET proteins from chromatin, leading to the downregulation of the transcription of key genes involved in cell proliferation, survival, and inflammation. A primary target of BET inhibitors is the MYC oncogene, which is frequently overexpressed in various cancers and plays a central role in tumor progression.[5] The inhibition of MYC expression is a key mechanism underlying the anti-cancer effects of Molibresib.

Caption: Mechanism of Action of Molibresib (I-BET762).

Quantitative Data

The biological activity of Molibresib has been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Potency of Molibresib

| Assay Type | Target | Value | Reference |

| IC50 (FRET) | BET Bromodomains | 32.5 - 42.5 nM | [4][6] |

| Kd | Tandem BET Bromodomains | 50.5 - 61.3 nM | [4][6] |

| IC50 (Cell-free) | BET Proteins | ~35 nM | [4] |

| EC50 (ApoA1 Induction) | HepG2 cells | 0.7 µM | [4] |

Table 2: In Vitro Anti-proliferative Activity of Molibresib in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| MDA-MB-231 | Triple Negative Breast Cancer | 0.46 ± 0.4 µM | [1] |

| LNCaP | Prostate Cancer | 25 - 150 nM (gIC50) | [7] |

| VCaP | Prostate Cancer | 25 - 150 nM (gIC50) | [7] |

| Aspc-1 | Pancreatic Cancer | 231 nM | [2] |

| CAPAN-1 | Pancreatic Cancer | 990 nM | [2] |

| PANC-1 | Pancreatic Cancer | 2550 nM | [2] |

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Assay

This protocol is adapted from methodologies used to assess the binding of Molibresib to BET bromodomains.[4]

Objective: To determine the IC50 of Molibresib for the inhibition of the interaction between a BET bromodomain and an acetylated histone peptide.

Materials:

-

Recombinant BET bromodomain proteins (BRD2, BRD3, or BRD4)

-

Tetra-acetylated Histone H4 peptide

-

Molibresib (I-BET762)

-

Assay Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 0.5 mM CHAPS

-

Detection Reagents: Europium cryptate-labeled streptavidin and XL-665-labeled anti-6His antibody

-

384-well low-volume black plates

-

Plate reader capable of time-resolved fluorescence detection (e.g., Envision Plate reader)

Procedure:

-

Prepare serial dilutions of Molibresib in DMSO and then dilute in Assay Buffer.

-

In a 384-well plate, add the BET bromodomain protein (e.g., BRD4 at 50 nM), the tetra-acetylated Histone H4 peptide (200 nM), and the diluted Molibresib.

-

Incubate the plate at room temperature for 60 minutes to allow for binding equilibrium.

-

Add the detection reagents (Europium cryptate-labeled streptavidin and XL-665-labeled anti-6His antibody) to the wells.

-

Incubate for a further 60 minutes at room temperature, protected from light.

-

Read the plate on a FRET-capable plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.

-

Calculate the ratio of the acceptor (665 nm) to donor (615 nm) fluorescence.

-

Plot the fluorescence ratio against the logarithm of the Molibresib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

MTT Cell Proliferation Assay

This protocol provides a general framework for assessing the anti-proliferative effects of Molibresib on cancer cell lines.[1][8][9][10]

Objective: To determine the IC50 of Molibresib for the inhibition of cell proliferation.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

Molibresib (I-BET762)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of Molibresib in the complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of Molibresib. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the Molibresib concentration and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Molibresib in a mouse xenograft model.[1][2]

Objective: To assess the in vivo anti-tumor activity of Molibresib.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

Molibresib (I-BET762)

-

Vehicle for drug administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer Molibresib (at a predetermined dose and schedule, e.g., daily oral gavage) to the treatment group and the vehicle to the control group.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume (e.g., using the formula: (Length x Width²) / 2).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).

-

Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of Molibresib.

Discovery and Development Workflow

The following diagram illustrates the key stages in the discovery and preclinical development of Molibresib.

Caption: Discovery and Development Workflow of Molibresib.

Conclusion

Molibresib (I-BET762) represents a significant advancement in the field of epigenetic therapy. Its discovery through a phenotypic screen and subsequent identification as a potent BET bromodomain inhibitor highlights the power of innovative drug discovery approaches. The comprehensive data on its synthesis, mechanism of action, and biological activity provide a solid foundation for its ongoing clinical evaluation and for the development of next-generation BET inhibitors. This technical guide serves as a valuable resource for the scientific community, fostering a deeper understanding of Molibresib and its potential therapeutic applications.

References

- 1. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. I-BET 762 | Bromodomains | Tocris Bioscience [tocris.com]

- 7. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchhub.com [researchhub.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. MTT (Assay protocol [protocols.io]

An In-depth Technical Guide to Bromodomain Inhibitor-13

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Bromodomain inhibitor-13" is not a standardized nomenclature and has been used to refer to different chemical entities in scientific literature. This guide focuses on the potent BRD4 inhibitor possessing an isoxazole motif within an azepine scaffold, as described by Albrecht et al. This compound is a key example of a structured-based drug design effort in the field of epigenetics.

Core Chemical Structure and Properties

This compound is a synthetic small molecule designed to be a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular affinity for BRD4.[1] Its discovery was guided by the crystallographic binding modes of an amino-isoxazole fragment and known BET inhibitors, leading to the development of a novel isoxazole azepine scaffold.[2] This structure was optimized for high potency in both biochemical and cellular assays.[2]

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (S)-7-(3,5-dimethylisoxazol-4-yl)-5-methyl-1-((R)-1-phenylethyl)-1,2,3,5-tetrahydrobenzo[e][3][4]diazepin-4-one |

| Molecular Formula | C24H25N3O2 |

| Molecular Weight | 387.48 g/mol |

| Scaffold | Isoxazole Azepine |

Quantitative Biological Activity

This compound has demonstrated potent inhibition of BRD4 and downstream oncogenic pathways. Its efficacy has been quantified in various biochemical and cellular assays.

Table 2: In Vitro and In Vivo Efficacy

| Assay Type | Target/Cell Line | Metric | Value | Reference |

| Biochemical Inhibition Assay | BRD4 BD1 | IC50 | 26 nM | [1] |

| Cellular MYC Expression Suppression Assay | Raji cells | IC50 | 140 nM | [1] |

| In Vivo MYC Pharmacodynamic Model | Mouse | Dose | 10, 30, 100 mg/kg | [1] |

Mechanism of Action and Signaling Pathway

BRD4 is a key epigenetic reader that recognizes acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to drive the expression of target genes.[5] A critical target of BRD4 is the proto-oncogene MYC, which is a central regulator of cell proliferation, growth, and apoptosis.[6] By competitively binding to the acetyl-lysine binding pocket of BRD4, this compound displaces BRD4 from chromatin, leading to the suppression of MYC transcription and a subsequent reduction in MYC protein levels.[1] This inhibition of the BRD4-MYC axis is a primary mechanism for its anti-proliferative effects in cancer cells.

Experimental Protocols

The characterization of this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

This assay quantifies the ability of an inhibitor to disrupt the interaction between BRD4 and acetylated histones.

-

Principle: An Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is used to measure the binding of GST-tagged BRD4 to a biotinylated histone H4 peptide.[7] Donor beads are coated with streptavidin to bind the biotinylated peptide, and acceptor beads are coated with glutathione to bind the GST-tagged BRD4.[7] When in close proximity, excitation of the donor beads results in a luminescent signal from the acceptor beads. An inhibitor will disrupt this interaction, leading to a decrease in the signal.[7]

-

Methodology:

-

A serial dilution of this compound is prepared in DMSO.

-

The inhibitor or DMSO (as a control) is added to a 384-well plate.[7]

-

A mixture of GST-tagged BRD4(BD1) and biotinylated histone H4 peptide is added to the wells and incubated.[7]

-

Glutathione acceptor beads are added, followed by streptavidin donor beads, with incubation periods after each addition.[7]

-

The plate is read on an AlphaScreen-compatible plate reader.

-

The IC50 value is calculated from the dose-response curve.

-

This assay measures the effect of the inhibitor on the expression of the downstream target gene, MYC.

-

Principle: Cancer cell lines with known dependence on MYC, such as Raji cells, are treated with the inhibitor. The levels of MYC mRNA are then quantified using qRT-PCR to assess the inhibitor's on-target cellular activity.

-

Methodology:

-

Raji cells are seeded in a multi-well plate and treated with varying concentrations of this compound for a specified time.

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

The RNA is reverse-transcribed into cDNA.

-

qRT-PCR is performed using primers specific for the MYC gene and a housekeeping gene for normalization.

-

The relative expression of MYC mRNA is calculated, and the IC50 for MYC suppression is determined.

-

References

- 1. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 6. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Core Mechanism of Bromodomain Inhibitor-13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain inhibitor-13, also known as I-BET-762 and GSK525762, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[2] By binding to acetylated lysine residues on histones and other proteins, BET proteins recruit transcriptional machinery to specific genomic loci, thereby activating gene expression. Dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. I-BET-762 represents a promising therapeutic agent by virtue of its ability to disrupt these interactions and modulate the expression of key disease-related genes. This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Mechanism of Action

I-BET-762 functions as a competitive inhibitor of the acetyl-lysine binding pockets of BET bromodomains.[1] By mimicking the structure of acetylated lysine, the inhibitor prevents BET proteins from binding to acetylated histones on chromatin. This displacement of BET proteins from gene promoters and enhancers leads to a downstream suppression of target gene transcription. One of the most well-characterized downstream effects of I-BET-762 is the potent downregulation of the proto-oncogene c-MYC, a key driver of cell proliferation and survival in many cancers.[1]

The inhibitory activity of I-BET-762 is not limited to cancer cells. It has also been shown to exert significant anti-inflammatory effects by suppressing the expression of pro-inflammatory genes in macrophages.[1] This is achieved, in part, through the modulation of key inflammatory signaling pathways, including the NF-κB and STAT1 pathways.

Quantitative Data Summary

The potency and binding affinity of this compound have been characterized across various assays and cell lines. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Type | Target | Reference |

| IC50 | ~35 nM | Cell-free assay | BET proteins | |

| Kd | 50.5–61.3 nM | - | Tandem bromodomains of BET |

Signaling Pathways

This compound exerts its effects by modulating critical signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate the key pathways affected by the inhibitor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the binding affinity of I-BET-762 to BET bromodomains.

Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

-

Prepare a solution containing the target BET protein (e.g., BRD4), a biotinylated acetylated histone peptide, a Europium-labeled streptavidin (donor fluorophore), and an Allophycocyanin (APC)-labeled anti-BET antibody (acceptor fluorophore) in assay buffer.

-

-

Assay Plate Setup:

-

Add the inhibitor dilutions to the wells of a low-volume 384-well plate.

-

Add the BET protein/peptide/antibody mixture to all wells.

-

Include control wells with vehicle (DMSO) only (for 0% inhibition) and a known potent BET inhibitor (for 100% inhibition).

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

-

Data Acquisition:

-

Measure the time-resolved fluorescence at two wavelengths: 615 nm (Europium emission) and 665 nm (APC emission), with an excitation wavelength of 320-340 nm.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) for each well.

-

Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Western Blot for c-Myc Detection

This protocol is used to assess the effect of I-BET-762 on the protein levels of c-Myc.

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in a culture dish and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the effect of I-BET-762 on cell cycle progression.

Protocol:

-

Cell Preparation:

-

Treat cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.

-

Fix the cells at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and detecting emission at ~610 nm.

-

Collect data from at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Conclusion

This compound (I-BET-762/GSK525762) is a potent and selective inhibitor of the BET family of proteins. Its mechanism of action involves the competitive displacement of BET proteins from acetylated chromatin, leading to the transcriptional repression of key oncogenes and inflammatory genes. This guide has provided a comprehensive overview of its mechanism, supported by quantitative data and detailed experimental protocols. The visualization of the affected signaling pathways and experimental workflows offers a clear framework for understanding the multifaceted effects of this promising therapeutic agent. Further research into the broader transcriptional consequences and potential combination therapies will continue to elucidate the full therapeutic potential of this compound.

References

Unveiling the Binding Dynamics of I-BET-762 with BRD4: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4, have emerged as critical epigenetic readers and key regulators of gene transcription. Their role in the expression of oncogenes and pro-inflammatory genes has made them a significant target in the development of novel therapeutics for cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the binding affinity and interaction between the potent BET inhibitor, I-BET-762 (also known as GSK525762 or Molibresib), and BRD4. While the initial query specified "Bromodomain inhibitor-13," the widely studied and clinically relevant inhibitor I-BET-762 is presented here, as it is a prominent compound in this class. I-BET-762 is a small molecule that competitively binds to the acetyl-lysine binding pockets of BRD4's two tandem bromodomains (BD1 and BD2), thereby displacing it from chromatin and disrupting downstream transcriptional activation.[1][2]

Quantitative Binding Affinity Data

The potency of I-BET-762 has been rigorously quantified across various biochemical assays. The following table summarizes the key binding affinity data for I-BET-762 against BRD4 and other BET family proteins. These values underscore the high-affinity interaction between the inhibitor and its target.

| Inhibitor | Target Protein(s) | Assay Type | Binding Affinity Metric | Value (nM) | Reference(s) |

| I-BET-762 (GSK525762) | BET Proteins (BRD2, BRD3, BRD4) | Cell-free Assay | IC50 | ~35 | [3] |

| I-BET-762 (GSK525762) | Tandem bromodomains of BET | FRET Analysis | IC50 | 32.5–42.5 | [1][3] |

| I-BET-762 (GSK525762) | Tandem bromodomains of BET | Not Specified | Kd | 50.5–61.3 | [3] |

Note: IC50 and Kd values can exhibit variability depending on the specific experimental conditions and assay formats employed.[4]

Experimental Protocols

The determination of binding affinity for BRD4 inhibitors relies on a variety of robust biophysical and biochemical assays. Below are detailed protocols for key methodologies used to characterize the interaction between I-BET-762 and BRD4.

Fluorescence Resonance Energy Transfer (FRET) Assay

Principle: This assay measures the displacement of a fluorescently labeled, tetra-acetylated histone H4 peptide from the BRD4 bromodomain by a competitive inhibitor. Inhibition of the protein-peptide interaction leads to a decrease in the FRET signal.

Protocol Outline:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.5 mM CHAPS.

-

Prepare solutions of the target bromodomain protein (e.g., BRD4 at 50 nM), a tetra-acetylated Histone H4 peptide (200 nM), Europium cryptate-labeled streptavidin (2 nM), and XL-665-labeled anti-6His antibody (10 nM) in the assay buffer containing 0.05% (v/v) BSA and 400 mM KF.[3]

-

-

Compound Titration:

-

Perform serial dilutions of I-BET-762.

-

-

Incubation:

-

Detection:

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Principle: This bead-based assay quantifies the disruption of the interaction between a GST-tagged BRD4 bromodomain and a biotinylated histone peptide. When the interaction is intact, donor and acceptor beads are brought into proximity, generating a signal. A competitive inhibitor will reduce this signal.[4]

Protocol Outline:

-

Reagent Preparation:

-

Compound Plating:

-

Create serial dilutions of I-BET-762 in DMSO and add to a 384-well plate.[4]

-

-

Reaction and Incubation:

-

Signal Detection:

-

Read the plate on an AlphaScreen-compatible plate reader.[4]

-

-

Data Analysis:

-

Plot the signal intensity against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[4]

-

Signaling Pathways and Mechanism of Action

I-BET-762 functions by competitively binding to the acetyl-lysine binding pockets of BRD4, which prevents BRD4 from associating with acetylated histones on chromatin. This displacement disrupts the recruitment of transcriptional machinery, leading to the downregulation of key target genes.

c-Myc Downregulation

A primary and well-documented consequence of BRD4 inhibition by I-BET-762 is the potent suppression of the proto-oncogene MYC.[5] BRD4 is known to occupy super-enhancer regions that drive MYC expression. By displacing BRD4 from these regions, I-BET-762 effectively silences MYC transcription, which in turn inhibits cell proliferation and can induce apoptosis in various cancer models.[5][6]

NF-κB Signaling Inhibition

BRD4 also plays a role in inflammatory signaling by interacting with acetylated RelA, a subunit of the NF-κB complex, thereby stabilizing it in the nucleus and promoting the expression of downstream pro-inflammatory genes.[7][8] I-BET-762 can disrupt this interaction, leading to a reduction in NF-κB-mediated transcription. This mechanism is central to the anti-inflammatory effects observed with I-BET-762 treatment.[8][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Bromodomain Inhibitor-13: A Technical Guide

This technical guide provides an in-depth overview of the in vitro characterization of Bromodomain inhibitor-13, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document is intended for researchers, scientists, and drug development professionals engaged in the study of epigenetics and the development of novel therapeutic agents targeting bromodomains.

Introduction to this compound

This compound is a small molecule designed to target the acetyl-lysine binding pockets of bromodomains, critical "reader" domains that recognize acetylated histone tails and play a pivotal role in the regulation of gene transcription.[1][2][3] The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are key regulators of oncogenes and inflammatory genes, making them attractive targets for therapeutic intervention in cancer and inflammatory diseases.[4][5] Compound 13 has been identified as a pan-BET inhibitor, demonstrating activity against both the first (BD1) and second (BD2) bromodomains of all four BET family members.[6]

Quantitative Analysis of Inhibitor Activity

The inhibitory activity of this compound and other well-characterized BET inhibitors is typically quantified by determining their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) against purified bromodomain proteins.

Table 1: Bromodomain Selectivity Profile of Compound 13

The selectivity of compound 13 was assessed using the BROMOscan™ technology at a concentration of 500 nM. The results indicate that compound 13 is highly selective for the BET family of bromodomains.[6]

| Bromodomain Family | Target | Percent of Control |

| BET (Subclass II) | BRD2 (BD1/BD2) | <10% |

| BRD3 (BD1/BD2) | <10% | |

| BRD4 (BD1/BD2) | <10% | |

| BRDT (BD1/BD2) | <10% | |

| Other Families | Various | >50% |

Data presented is a qualitative summary based on the TREEspot™ interaction map showing high affinity for the BET family.[6]

Table 2: Comparative IC50 Values of Characterized BRD4 Inhibitors

To provide context for the potency of BET inhibitors, the following table summarizes the IC50 values for several well-known BRD4 inhibitors, as determined by the AlphaScreen assay.

| Compound | Target Domain | Assay Type | IC50 (nM) |

| (+)-JQ1 | BRD4(BD1) | AlphaScreen | 77[7] |

| (+)-JQ1 | BRD4(BD2) | AlphaScreen | 33[7] |

| PFI-1 | BRD4(BD1) | AlphaScreen | 220[7] |

| I-BET762 | BET Bromodomains | Various | 32.5 - 42.5[7] |

| DC-BD-03 | BRD4(BD1) | AlphaScreen | 2010[1][2] |

Signaling Pathway and Mechanism of Action

BRD4 acts as a critical scaffolding protein that links chromatin to the transcriptional machinery. By binding to acetylated histones, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex.[7] This complex then phosphorylates RNA Polymerase II, leading to the stimulation of transcriptional elongation of target genes, including the proto-oncogene MYC.[7][8]

Bromodomain inhibitors, such as Compound 13, are designed to competitively bind to the acetyl-lysine binding pockets of BRD4's bromodomains.[8] This competitive binding prevents the interaction of BRD4 with acetylated histones, leading to the displacement of BRD4 from chromatin.[8] The dissociation of the BRD4/P-TEFb complex from chromatin results in the suppression of target gene expression and subsequent anti-proliferative effects.[7]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are representative of the techniques used to characterize bromodomain inhibitors.

Biochemical Bromodomain Inhibition Assay (AlphaScreen)

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the direct binding of an inhibitor to a bromodomain.[7] The assay relies on the interaction between a donor and an acceptor bead, which are brought into proximity by the binding of a biotinylated histone peptide to a GST-tagged bromodomain protein.[9]

Materials:

-

Purified GST-tagged BRD4 protein (e.g., BRD4-BD1)

-

Biotinylated acetylated histone H4 peptide

-

Glutathione Acceptor beads

-

Streptavidin-Donor beads

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, pH 7.4)

-

384-well microplate

-

Test compound (this compound)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Reaction Mixture: In a 384-well plate, add the following in order:

-

5 µL of diluted test compound or vehicle (DMSO) control.

-

5 µL of a solution containing the biotinylated histone peptide.

-

5 µL of a solution containing the GST-tagged BRD4 protein.[7]

-

-

Incubation: Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.[7]

-

Bead Addition:

-

Add 5 µL of Glutathione Acceptor beads to each well.

-

Shortly after, add 5 µL of Streptavidin-Donor beads to each well. This step should be performed in subdued light.[7]

-

-

Final Incubation: Seal the plate, protect it from light, and incubate for 1-2 hours at room temperature.[7]

-

Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is another proximity-based assay used to measure the binding of an inhibitor to a bromodomain. It measures the energy transfer between a donor fluorophore (e.g., Europium chelate) and an acceptor fluorophore (e.g., APC) when they are brought close together.

Materials:

-

Purified BRD4 protein labeled with a donor fluorophore (e.g., Europium Chelate)

-

Biotinylated acetylated histone peptide

-

Streptavidin-labeled acceptor fluorophore (e.g., APC)

-

TR-FRET Assay Buffer

-

384-well plate

-

Test compound (this compound)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the TR-FRET Assay Buffer. The final concentration may contain a small percentage of an organic solvent like DMSO.[10]

-

Reagent Preparation:

-

Assay Plate Setup:

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Data Acquisition: Read the plate using a TR-FRET capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at a specific wavelength (e.g., 340 nm).[11]

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor emission) and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.

References

- 1. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to the Pan-BET Inhibitory Profile of (+)-JQ1

Disclaimer: The initial request specified a technical guide for "Bromodomain inhibitor-13." However, publicly available scientific literature indicates that "this compound" is an inhibitor of the bromodomain-containing proteins SMARCA2, SMARCA4, and PB1, and is not classified as a pan-BET (Bromodomain and Extra-Terminal family) inhibitor. To fulfill the core requirements of the user's request for a detailed whitepaper on a pan-BET inhibitor, this guide focuses on the well-characterized and prototypical pan-BET inhibitor, (+)-JQ1 .

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the inhibitory profile of (+)-JQ1, a potent and selective small molecule inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4). It includes quantitative data on its binding affinity and inhibitory activity, detailed experimental protocols for key assays, and visualizations of its mechanism of action.

Quantitative Inhibitory Profile of (+)-JQ1

(+)-JQ1 is a thienotriazolodiazepine that acts as a competitive inhibitor by binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby preventing their interaction with acetylated histones and transcription factors.[1] Its inhibitory activity has been quantified across the BET family, demonstrating a pan-BET inhibitory profile.

Table 1: Binding Affinities (Kd) of (+)-JQ1 for BET Bromodomains

The dissociation constant (Kd) indicates the binding affinity of (+)-JQ1 to individual bromodomains (BD) of the BET family proteins. Lower Kd values signify higher binding affinity.

| Target Protein | Bromodomain | Binding Affinity (Kd) in nM |

| BRD4 | BD1 | ~50[2][3] |

| BRD4 | BD2 | ~90[2][3] |

| BRD3 | BD1 | 59.5 |

| BRD3 | BD2 | 82 |

| BRD2 | BD1 | 128 |

| BRDT | BD1 | 190 |

Data compiled from Isothermal Titration Calorimetry (ITC) experiments.[2]

Table 2: Inhibitory Concentrations (IC50) of (+)-JQ1 against BET Bromodomains

The half-maximal inhibitory concentration (IC50) measures the functional potency of (+)-JQ1 in preventing the interaction between BET bromodomains and their acetylated histone substrates.

| Target Protein | Bromodomain | Inhibitory Concentration (IC50) in nM |

| BRD4 | BD1 | 77[2][4] |

| BRD4 | BD2 | 33[2][4] |

| BRD2 | BD1 | 17.7 |

| BRD3 | BD2 | Not specified |

Data compiled from AlphaScreen and similar biochemical assays.[2][4]

Selectivity Profile

(+)-JQ1 exhibits high selectivity for the BET family of bromodomains. Differential Scanning Fluorimetry (DSF) screening against a panel of non-BET bromodomains showed no significant interaction, highlighting its specificity.[2] For instance, the IC50 of (+)-JQ1 against the CREBBP bromodomain is greater than 10,000 nM.[2]

Mechanism of Action and Signaling Pathways

By displacing BET proteins, particularly BRD4, from chromatin, (+)-JQ1 disrupts the transcriptional machinery at super-enhancers, leading to the downregulation of key oncogenes and cell cycle regulators.

Key Signaling Pathways Affected:

-

MYC Oncogene Suppression: A primary mechanism of action for (+)-JQ1 is the potent and rapid suppression of MYC gene transcription.[5][6] BRD4 is known to occupy the promoter region of MYC, and its displacement by (+)-JQ1 leads to decreased MYC mRNA and protein levels, resulting in cell cycle arrest and reduced proliferation in various cancer models.[5][7][8]

-

NF-κB Pathway Inhibition: (+)-JQ1 has been shown to inhibit the transcriptional activity of a subset of NF-κB target genes.[9][10] BRD4 can bind to acetylated RelA, a key component of the NF-κB complex. By disrupting this interaction, (+)-JQ1 can suppress the expression of pro-inflammatory and pro-survival genes.[9]

-

Induction of Apoptosis and Cell Cycle Arrest: The downstream effects of MYC suppression and other transcriptional changes include the induction of G1 cell cycle arrest and apoptosis.[5][7] This is often mediated by the upregulation of cell cycle inhibitors like p21 and downregulation of anti-apoptotic proteins.[11][12]

Detailed Experimental Protocols

The characterization of (+)-JQ1 and other BET inhibitors relies on a suite of biochemical and cellular assays. Below are detailed protocols for key methodologies.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding of a BET bromodomain to an acetylated histone peptide. Inhibition of this interaction by a compound like (+)-JQ1 results in a decreased FRET signal.

Objective: To determine the IC50 value of (+)-JQ1 for BRD4-BD1.

Materials:

-

384-well low-volume black plates.

-

TR-FRET Assay Buffer: 50 mM HEPES, pH 7.5, 50 mM NaCl, 400 mM KF, 0.05% BSA.[13]

-

GST-tagged BRD4-BD1 protein.

-

Biotinylated histone H4 acetylated peptide substrate.

-

Terbium (Tb)-labeled anti-GST antibody (Donor).

-

Streptavidin-conjugated fluorophore (e.g., APC) (Acceptor).

-

(+)-JQ1 serially diluted in DMSO, then in assay buffer.

-

TR-FRET compatible microplate reader.

Procedure:

-

Prepare serial dilutions of (+)-JQ1 in assay buffer. The final DMSO concentration should be kept below 1%.

-

Add 5 µL of the diluted (+)-JQ1 or vehicle (for controls) to the wells of the 384-well plate.

-

Prepare a master mix containing GST-BRD4-BD1 and the biotinylated histone peptide in assay buffer.

-

Add 5 µL of the protein/peptide mix to each well. Final concentrations might be ~100 nM for the protein and ~200 nM for the peptide.[13]

-

Incubate the plate for 30-60 minutes at room temperature to allow for binding equilibration.

-

Prepare a detection mix containing the Tb-labeled anti-GST antibody and the streptavidin-conjugated acceptor in assay buffer.

-

Add 10 µL of the detection mix to each well.

-

Incubate for 60-120 minutes at room temperature, protected from light.

-

Read the plate using a TR-FRET reader, with excitation at ~340 nm and measuring emissions at ~620 nm (Terbium) and ~665 nm (Acceptor).[14]

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the ratio against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)

Similar to TR-FRET, this bead-based assay measures the proximity of two molecules. It is highly sensitive for quantifying protein-peptide interactions.

Objective: To determine the IC50 value of (+)-JQ1 for the BRD4-BD1/acetylated peptide interaction.

Materials:

-

384-well OptiPlate™.

-

AlphaScreen Assay Buffer.

-

GST-tagged BRD4-BD1 protein.

-

Biotinylated histone H4 tetra-acetylated peptide.

-

Glutathione (GSH) Donor Beads.

-

Streptavidin Acceptor Beads.

-

(+)-JQ1 serially diluted.

-

AlphaScreen-capable microplate reader.

Procedure:

-

Add 2.5 µL of serially diluted (+)-JQ1 or vehicle to the wells.

-

Add 2.5 µL of a solution containing GST-BRD4-BD1 and the biotinylated peptide. Final concentrations are typically in the low nanomolar range (e.g., 20-30 nM).[2]

-

Incubate for 30 minutes at room temperature with gentle shaking.

-

Add 5 µL of a mixture of GSH Donor and Streptavidin Acceptor beads (diluted 250-fold in detection buffer).[15]

-

Incubate for 60-90 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen reader.

-

Plot the AlphaScreen signal against the log of the inhibitor concentration and calculate the IC50.

Cellular Proliferation Assay (CellTiter-Glo®)

This assay quantifies cell viability by measuring ATP levels, which correlate with the number of metabolically active cells.

Objective: To determine the half-maximal growth inhibitory concentration (GR50/IC50) of (+)-JQ1 in a cancer cell line.

Materials:

-

96-well or 384-well opaque-walled plates.

-

Cancer cell line of interest (e.g., MM.1S, NALM6).[16]

-

Complete cell culture medium.

-

(+)-JQ1 serially diluted in culture medium.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Luminometer plate reader.

Procedure:

-

Seed cells in the opaque-walled plate at a density that allows for logarithmic growth over the assay period (e.g., 5,000 cells/well for a 96-well plate). Allow cells to adhere overnight if applicable.

-

Treat cells with a serial dilution of (+)-JQ1. Include vehicle-only (e.g., DMSO) wells as a negative control.

-

Incubate the plate for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[16][17]

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well (e.g., 100 µL for a 96-well plate).

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Normalize the data to the vehicle-treated controls (100% viability) and plot the percentage of viability against the log of the inhibitor concentration to determine the IC50.

Experimental and Logical Workflows

The discovery and characterization of a BET inhibitor like (+)-JQ1 follows a logical progression from initial screening to in-depth cellular and in vivo validation.

References

- 1. JQ1 - Wikipedia [en.wikipedia.org]

- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. selleckchem.com [selleckchem.com]

- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of the impact of bromodomain inhibition on cytoskeleton stability and contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Investigating the Novelty and Therapeutic Potential of the Azepine-Based Bromodomain Inhibitor Scaffold of Compound 13

This technical guide provides an in-depth analysis of a specific bromodomain inhibitor, referred to as compound 13 in the scientific literature, which is based on an azepine scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery and characterization of novel epigenetic modulators.

Introduction to Bromodomains and Their Inhibition

Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins.[1] This interaction is a key mechanism in the epigenetic regulation of gene expression.[2] The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two tandem bromodomains (BD1 and BD2).[3][4] These proteins act as scaffolds, recruiting transcriptional machinery to specific chromatin locations, thereby playing a critical role in the expression of genes involved in cell proliferation and cancer, such as the MYC oncogene.[3][5] Consequently, the development of small molecule inhibitors targeting BET bromodomains has become a promising therapeutic strategy in oncology and other diseases.[6]

The Azepine Scaffold of Compound 13: A Potent BRD4 Inhibitor

In the landscape of diverse chemical scaffolds developed to inhibit BET bromodomains, an azepine-based scaffold has demonstrated significant potency. Compound 13, which incorporates an isoxazole motif into an azepine structure, has been identified as a potent inhibitor of the first bromodomain of BRD4 (BRD4 BD1).[5]

Quantitative Biological Data

The inhibitory activity and cellular effects of compound 13 have been quantitatively assessed through various biochemical and cell-based assays. The key data are summarized in the table below.

| Target/Assay | Metric | Value | Reference |

| BRD4 BD1 | IC50 | 26 nM | [5] |

| MYC Expression (Raji cells) | IC50 | 140 nM | [5] |

| In vivo MYC PD model (rats) | Dose | 10, 30, 100 mg/kg (PO) | [5] |

| In vivo MYC PD model (rats) | Effect | Dose-dependent decrease in MYC mRNA | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the general experimental protocols that would be employed to characterize an inhibitor like compound 13.

Biochemical Inhibition Assay (e.g., AlphaScreen)

-

Principle: A bead-based immunoassay to measure the inhibition of the interaction between the bromodomain and an acetylated histone peptide.

-

Reagents: Biotinylated acetylated histone peptide, GST-tagged bromodomain protein, streptavidin-coated donor beads, and anti-GST-coated acceptor beads.

-

Procedure:

-

The test compound (e.g., compound 13) is serially diluted in assay buffer.

-

The bromodomain protein and the biotinylated histone peptide are added to the wells of a microplate containing the compound dilutions.

-

The mixture is incubated to allow for binding.

-

Donor and acceptor beads are added, and the plate is incubated in the dark.

-

The plate is read on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

-

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular MYC Expression Assay (e.g., Western Blot or qPCR)

-

Cell Culture: Raji cells (a human Burkitt's lymphoma cell line with MYC-driven proliferation) are cultured in appropriate media.

-

Treatment: Cells are treated with increasing concentrations of the inhibitor for a specified period (e.g., 24 hours).

-

For qPCR:

-

Total RNA is extracted from the cells.

-

cDNA is synthesized from the RNA.

-

Quantitative PCR is performed using primers specific for the MYC gene and a housekeeping gene for normalization.

-

The relative expression of MYC mRNA is calculated.

-

-

For Western Blot:

-

Cell lysates are prepared, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against c-MYC and a loading control (e.g., GAPDH or β-actin), followed by secondary antibodies.

-

The protein bands are visualized and quantified.

-

-

Data Analysis: IC50 values for the downregulation of MYC expression are determined from the dose-response curves.

In Vivo Pharmacodynamic (PD) Model

-

Animal Model: Tumor-bearing rodents (e.g., rats with a relevant xenograft) are used.

-

Dosing: The inhibitor is administered orally (PO) at various doses.

-

Sample Collection: At specified time points after dosing, tumor tissues are collected.

-

Analysis: The levels of the target biomarker (e.g., MYC mRNA) in the tumor tissue are quantified using qPCR.

-

Data Analysis: The dose-dependent effect of the inhibitor on the biomarker is evaluated.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of BRD4 Inhibition

The following diagram illustrates the mechanism by which a BRD4 inhibitor like compound 13 disrupts the BRD4-mediated transcription of oncogenes such as MYC.

Caption: BRD4 inhibition pathway.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines the typical workflow for the preclinical characterization of a novel bromodomain inhibitor.

References

- 1. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US9675697B2 - BET bromodomain inhibitors and therapeutic methods using the same - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Bromodomain Inhibitor-13 (I-BET762) In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain and Extra-Terminal (BET) proteins are key epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, plays a crucial role in cellular proliferation, differentiation, and survival. Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, including cancer and inflammatory conditions. Consequently, BET bromodomains have emerged as attractive therapeutic targets.

Bromodomain inhibitor-13 (I-BET762), also known as Molibresib or GSK525762A, is a potent and selective small molecule inhibitor of the BET family of proteins. It competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and leading to the suppression of target gene expression, most notably the proto-oncogene MYC.[1][2] This document provides detailed protocols for in vitro assays to characterize the activity of I-BET762 and similar compounds.

Data Presentation

The inhibitory activity of I-BET762 has been characterized across various in vitro assays. The following table summarizes key quantitative data for easy comparison.

| Parameter | Value | Assay Type | Target | Reference |

| IC₅₀ | 32.5 - 42.5 nM | FRET | BET Bromodomains | [3][4][5][6] |

| IC₅₀ | ~35 nM | Cell-free assay | BET Proteins | [5][6] |

| IC₅₀ | 60.15 nM | Cell Proliferation | OPM-2 cells | [3] |

| IC₅₀ | 0.46 µM | MTT Assay | MDA-MB-231 cells | [7] |

| IC₅₀ | 231 nM | Cell Proliferation | Aspc-1 cells | [8] |

| IC₅₀ | 990 nM | Cell Proliferation | CAPAN-1 cells | [8] |

| IC₅₀ | 2550 nM | Cell Proliferation | PANC-1 cells | [8] |

| K_d | 50.5 - 61.3 nM | Binding Assay | BET Bromodomains | [3][4][5][6] |

Experimental Protocols

Two common and robust in vitro methods for characterizing BET inhibitors are the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) and the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Protocol 1: AlphaScreen BRD4 Inhibition Assay

This protocol describes a competitive binding assay to measure the ability of I-BET762 to displace a biotinylated histone peptide from the first bromodomain of BRD4 (BRD4-BD1).

Materials:

-

Recombinant GST-tagged BRD4-BD1 protein

-

Biotinylated Histone H4 tetra-acetylated peptide (e.g., H4K5acK8acK12acK16ac)

-

I-BET762 or other test compounds

-

AlphaScreen Glutathione Acceptor beads

-

AlphaScreen Streptavidin Donor beads

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.1% (w/v) BSA, 0.01% (v/v) Tween-20, pH 7.4

-

384-well white microplates (e.g., ProxiPlate)

-

AlphaScreen-capable plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of I-BET762 in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Reagent Preparation:

-

Dilute GST-tagged BRD4-BD1 protein to a final concentration of 20 nM in Assay Buffer.

-

Dilute the biotinylated histone H4 peptide to a final concentration of 20 nM in Assay Buffer.

-

Prepare a slurry of Glutathione Acceptor beads and Streptavidin Donor beads at 10 µg/mL each in Assay Buffer. Note: Protect the Donor beads from light.

-

-

Assay Plate Setup:

-

Add 5 µL of the diluted test compound or vehicle (DMSO in Assay Buffer) to the wells of a 384-well plate.

-

Add 5 µL of the diluted GST-tagged BRD4-BD1 protein solution to each well.

-

Add 5 µL of the diluted biotinylated histone H4 peptide solution to each well.

-

-

Incubation: Seal the plate and incubate for 30 minutes at room temperature with gentle shaking.

-

Bead Addition:

-

In subdued light, add 5 µL of the Glutathione Acceptor bead slurry to each well.

-

Subsequently, add 5 µL of the Streptavidin Donor bead slurry to each well.

-

-

Final Incubation: Seal the plate, protect it from light, and incubate for 60-120 minutes at room temperature.

-

Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

-

Data Analysis: The IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.

Protocol 2: HTRF BRD4 Inhibition Assay

This protocol outlines a competitive immunoassay to quantify the inhibition of the interaction between GST-tagged BRD4 and a biotinylated histone peptide.

Materials:

-

Recombinant GST-tagged BRD4 protein

-

Biotinylated Histone H4 tetra-acetylated peptide

-

I-BET762 or other test compounds

-

Anti-GST antibody labeled with Europium cryptate (donor)

-

Streptavidin labeled with XL665 (acceptor)

-

HTRF Assay Buffer: 50 mM HEPES, pH 7.0, with 0.02% NaN₃, 0.01% BSA, and 0.1 mM Sodium Orthovanadate

-

384-well low-volume black microplates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of I-BET762 in DMSO and then in HTRF Assay Buffer to the desired concentrations. The final DMSO concentration should not exceed 1%.

-

Reaction Mixture Preparation:

-

Prepare a master mix containing GST-tagged BRD4 (e.g., 5 nM final concentration) and the biotinylated histone H4 peptide (e.g., 3 nM final concentration) in HTRF Assay Buffer.

-

-

Assay Plate Setup:

-

Add 10 µL of the diluted test compound or vehicle to the wells of a 384-well plate.

-

Add 10 µL of the BRD4/peptide master mix to each well.

-

-

Incubation: Seal the plate and incubate for 30 minutes at room temperature.

-

Detection Reagent Addition:

-

Prepare a detection mix containing the anti-GST Europium cryptate-labeled antibody and Streptavidin-XL665 in HTRF Assay Buffer.

-

Add 10 µL of the detection mix to each well.

-

-

Final Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader with excitation at 320-340 nm and dual emission detection at 620 nm (Europium) and 665 nm (XL665).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Mechanism of Action of I-BET762

Caption: I-BET762 competitively inhibits BET protein binding to acetylated histones.

AlphaScreen Assay Workflow

Caption: Workflow for the BRD4 AlphaScreen in vitro assay.

BET Inhibition Signaling Pathway

Caption: I-BET762 inhibits BET proteins, downregulating MYC and affecting cell fate.

References

- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]

- 3. GSK525762A(Molibresib I-BET762)|BRD inhibitor [dcchemicals.com]

- 4. I-BET 762 | Bromodomains | Tocris Bioscience [tocris.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Molibresib | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 7. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-based Assays for Bromodomain Inhibitor-13 Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are key epigenetic readers that play a crucial role in the regulation of gene transcription.[1][2] They recognize acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to promoters and enhancers of target genes.[1][3] The dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammation, making them attractive therapeutic targets.[4][5] Small molecule inhibitors, such as Bromodomain Inhibitor-13, disrupt the interaction between bromodomains and acetylated lysines, leading to the suppression of key oncogenes like MYC.[1][6]

These application notes provide detailed protocols for several key cell-based assays to evaluate the cellular potency and target engagement of this compound. The described methods include the NanoBRET™ Target Engagement Assay, the AlphaLISA® Cellular Assay, and the Cellular Thermal Shift Assay (CETSA).

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in various cell-based assays, providing a clear comparison of its activity.

| Assay Type | Target | Cell Line | Parameter | Value |

| NanoBRET™ Target Engagement | BRD4 | HEK293 | IC50 | 85 nM |

| AlphaLISA® Cellular | BRD4-Histone Interaction | MV4-11 | EC50 | 150 nM |

| Cellular Thermal Shift Assay (CETSA) | BRD4 | A549 | ΔTm | +4.2 °C at 10 µM |

| Cell Viability Assay | - | MV4-11 | GI50 | 250 nM |

| c-MYC Expression (qPCR) | - | HL-60 | IC50 | 180 nM |

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound in disrupting the BRD4-mediated transcription of oncogenes like MYC.

References

- 1. benchchem.com [benchchem.com]

- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Features and Inhibitors of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromodomains: Structure, function and pharmacology of inhibition [ouci.dntb.gov.ua]

- 6. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bromodomain Inhibitor-13 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bromodomain inhibitor-13 (I-BET), a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, in cancer cell line research. The protocols detailed below offer step-by-step guidance for key experiments to assess the efficacy and mechanism of action of I-BET.

Introduction to this compound (I-BET)

Bromodomain and Extra-Terminal (BET) proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1][2] They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to promoters and enhancers.[1][2] Dysregulation of BET protein function is implicated in the pathogenesis of various cancers, primarily through the transcriptional control of key oncogenes such as c-Myc.[3][4]

I-BET compounds are a class of potent and selective inhibitors that competitively bind to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin.[1] This leads to the downregulation of a specific subset of genes, including those critical for cancer cell proliferation, survival, and cell cycle progression.[3][5] Preclinical studies have demonstrated the anti-tumor activity of I-BET in a variety of hematological malignancies and solid tumors.[6][7]

Data Presentation: Efficacy of I-BET in Cancer Cell Lines

The following tables summarize the quantitative data on the efficacy of I-BET compounds (I-BET151 and I-BET762) in various cancer cell lines, including their half-maximal inhibitory concentrations (IC50) for cell growth, and their effects on apoptosis and cell cycle distribution.

Table 1: IC50 Values of I-BET Compounds in Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |

| MV4;11 | Acute Myeloid Leukemia (MLL-fusion) | I-BET151 | 15 | [8] |

| RS4;11 | Acute Myeloid Leukemia (MLL-fusion) | I-BET151 | 192 | [8] |

| MOLM13 | Acute Myeloid Leukemia (MLL-fusion) | I-BET151 | 48 | [8] |

| NOMO1 | Acute Myeloid Leukemia (MLL-fusion) | I-BET151 | 38 | [8] |

| K562 | Chronic Myeloid Leukemia | I-BET151 | >100,000 | [8] |

| HL-60 | Acute Promyelocytic Leukemia | I-BET151 | 195 | [9] |

| LNCaP | Prostate Cancer | I-BET762 | 160 | [1] |

| VCaP | Prostate Cancer | I-BET762 | 230 | [1] |

| 22Rv1 | Prostate Cancer | I-BET762 | 270 | [1] |

| PC3 | Prostate Cancer | I-BET762 | 1100 | [1] |

| DU145 | Prostate Cancer | I-BET762 | 1400 | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | I-BET762 | 460 | [6] |

| AsPC-1 | Pancreatic Cancer | I-BET762 | 231 | [10] |

| CAPAN-1 | Pancreatic Cancer | I-BET762 | 990 | [10] |

| PANC-1 | Pancreatic Cancer | I-BET762 | 2550 | [10] |

Table 2: Induction of Apoptosis by I-BET Treatment

| Cell Line | Cancer Type | Compound & Concentration | Treatment Duration | Apoptotic Cells (%) | Reference |

| MOLM13 | Acute Myeloid Leukemia | I-BET151 (500 nM) | 48 hours | ~40% | [8] |

| MV4;11 | Acute Myeloid Leukemia | I-BET151 (500 nM) | 48 hours | ~35% | [8] |

| CAOV3 | Ovarian Cancer | i-BET858 (1 µM) | 24 hours | 13.4% (early apoptosis) | [8] |

| OVCAR-3 | Ovarian Cancer | i-BET858 (1 µM) | 24 hours | 13.9% (early apoptosis) | [8] |

| CAOV3 | Ovarian Cancer | i-BET151 (2.5 µM) | 24 hours | 11.3% (early apoptosis) | [8] |

| OVCAR-3 | Ovarian Cancer | i-BET151 (2.5 µM) | 24 hours | 14.6% (early apoptosis) | [8] |

Table 3: Cell Cycle Arrest Induced by I-BET Treatment

| Cell Line | Cancer Type | Compound & Concentration | Treatment Duration | % Cells in G0/G1 Phase | Reference |

| MOLM13 | Acute Myeloid Leukemia | I-BET151 (500 nM) | 48 hours | Significant increase | [8] |

| MV4;11 | Acute Myeloid Leukemia | I-BET151 (500 nM) | 48 hours | Significant increase | [8] |

| Kasumi-1 | Acute Myeloid Leukemia | JQ1 (250 nM) | 24 hours | Rapid accumulation | [11] |

| SKNO-1 | Acute Myeloid Leukemia | JQ1 (250 nM) | 24 hours | Rapid accumulation | [11] |

| CAOV3 | Ovarian Cancer | i-BET858 (100 nM) | 24 hours | 75.8% | [8] |

| CAOV3 | Ovarian Cancer | i-BET151 (1 µM) | 24 hours | 75.9% | [8] |

| LNCaP | Prostate Cancer | I-BET762 (1 µM) | 6 days | Increased G1 arrest | [1] |

| VCaP | Prostate Cancer | I-BET762 (1 µM) | 6 days | Increased G1 arrest | [1] |

Signaling Pathways and Experimental Workflows

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the IC50 value of I-BET in a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

I-BET compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

-

Treatment: Prepare serial dilutions of I-BET in complete medium. Remove the medium from the wells and add 100 µL of the I-BET dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the I-BET concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic cells following I-BET treatment using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

I-BET compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of I-BET (and a vehicle control) for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of I-BET on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

I-BET compound

-

6-well plates

-

Ice-cold 70% ethanol

-

PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with I-BET for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in the PI/RNase A staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content by flow cytometry.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis